

Application Notes and Protocols for Acylation Reactions Using 4-Phenoxybenzoyl Chloride

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Compound of Interest

Compound Name: 4-Phenoxybenzoyl chloride

Cat. No.: B168053

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Introduction: The Strategic Importance of Acylation with 4-Phenoxybenzoyl Chloride

Acylation reactions are fundamental transformations in organic synthesis, enabling the introduction of an acyl group ($R-C=O$) into a molecule.[1] Among the diverse array of acylating agents, **4-phenoxybenzoyl chloride** stands out as a versatile and valuable reagent. Its structure, featuring a phenoxy group at the para-position of the benzoyl chloride, imparts unique electronic and steric properties that are highly advantageous in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[2]

This specialized acyl chloride is a key intermediate in the synthesis of numerous compounds, including the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, a significant therapeutic agent in cancer treatment.[3] The phenoxybenzoyl moiety is a common scaffold in biologically active molecules and high-performance polymers like polyether ketones (PEKs).[2] The reactivity of the acyl chloride group allows for efficient bond formation with a variety of nucleophiles, including amines, alcohols, and aromatic rings, leading to the formation of amides, esters, and aryl ketones, respectively.[2][4]

This document provides a comprehensive guide to performing acylation reactions using **4-phenoxybenzoyl chloride**, with a focus on two primary applications: the N-acylation of amines to form amides and the Friedel-Crafts acylation of arenes to generate aryl ketones. The

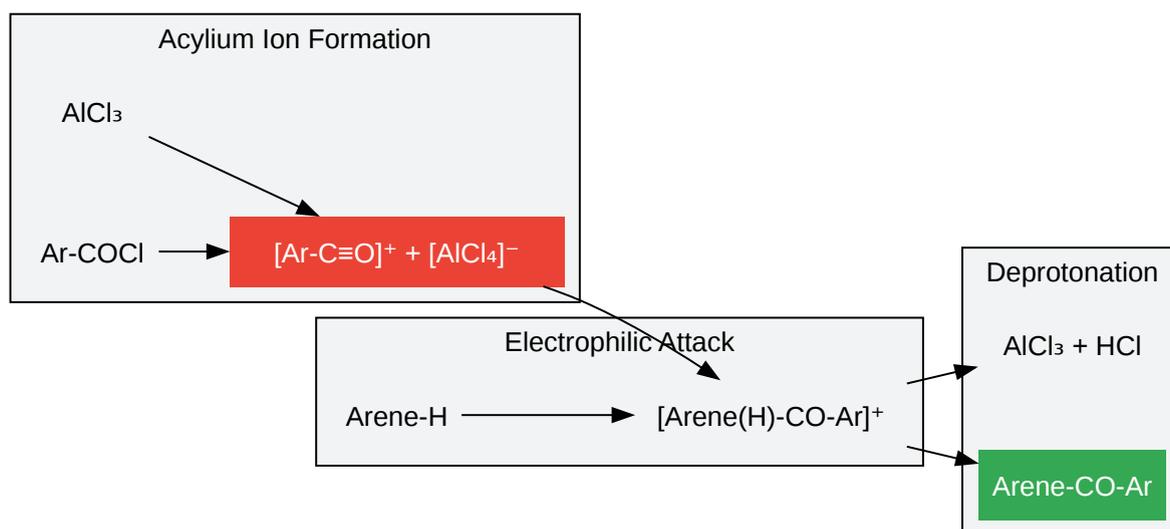
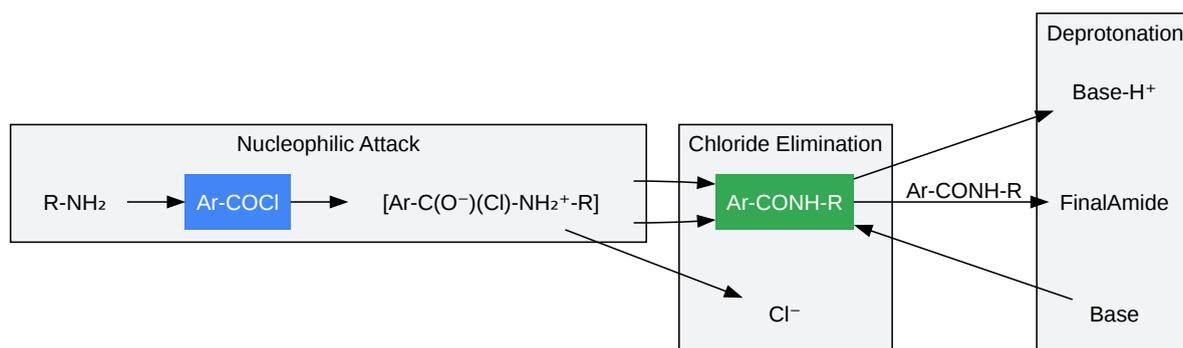
protocols detailed herein are designed to be robust and reproducible, offering insights into reaction mechanisms, optimization strategies, and safety considerations.

I. N-Acylation of Amines with 4-Phenoxybenzoyl Chloride

The reaction of **4-phenoxybenzoyl chloride** with primary or secondary amines is a highly efficient method for the synthesis of N-substituted 4-phenoxybenzamides. These amides are prevalent in medicinal chemistry due to their favorable pharmacological properties.[5]

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the **4-phenoxybenzoyl chloride**. This is followed by the elimination of the chloride leaving group, resulting in the formation of the stable amide bond. The presence of a non-nucleophilic base is crucial to neutralize the hydrochloric acid byproduct.



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